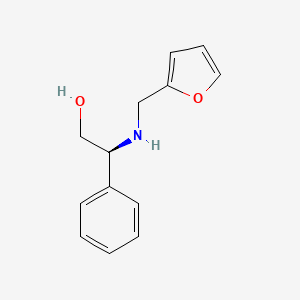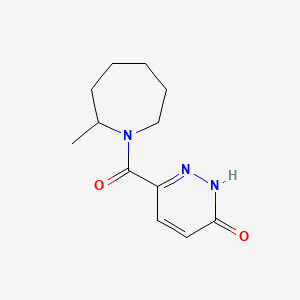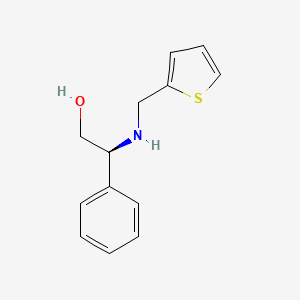
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol, also known as FPE, is a chiral compound that has been increasingly studied for its potential application in the field of medicinal chemistry. FPE is a derivative of phenylethanolamine, which is a natural neurotransmitter in the human body. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have a high affinity for the beta-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has also been shown to reduce the expression of COX-2, which is an enzyme that plays a key role in the inflammatory response. In addition, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have a high affinity for the beta-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several advantages for lab experiments, including its high purity and stability. The compound is relatively easy to synthesize in large quantities, making it an attractive candidate for research purposes. However, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol.
Future Directions
There are several future directions for the study of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol. One area of research is the development of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, the mechanism of action of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol needs to be further elucidated to fully understand its pharmacological effects.
Conclusion
In conclusion, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol is a chiral compound that has been increasingly studied for its potential application in the field of medicinal chemistry. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been tested in vitro and in vivo to determine its efficacy in treating various diseases, including cancer, inflammation, and pain. The compound has several advantages for lab experiments, including its high purity and stability. However, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for the study of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol, including the development of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol analogs with improved pharmacological properties and the investigation of the potential therapeutic applications of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol in the treatment of various diseases.
Synthesis Methods
The synthesis of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol involves the reaction of furfurylamine with (R)-2-phenylethanol in the presence of a chiral catalyst. The reaction proceeds through a stereoselective process to yield the desired product in high yield and purity. The synthesis of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been optimized to produce large quantities of the compound for research purposes.
Scientific Research Applications
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been studied extensively for its potential application in the field of medicinal chemistry. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been tested in vitro and in vivo to determine its efficacy in treating various diseases, including cancer, inflammation, and pain.
properties
IUPAC Name |
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVELIJYKNDMO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)
![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)

![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)